molecular formula C14H15BrN6O B10942681 6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10942681
M. Wt: 363.21 g/mol
InChI Key: NKLRHZVNNVXPTB-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the formation of the pyrazole and pyrimidine rings followed by their subsequent coupling. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives that share structural features with 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE. Examples include:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Pyrazolo[4,3-e][1,2,4]triazine: A compound with a different ring structure but similar chemical properties.

Uniqueness

The uniqueness of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H15BrN6O

Molecular Weight

363.21 g/mol

IUPAC Name

6-bromo-N-[1-(2-ethylpyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H15BrN6O/c1-3-20-12(4-5-17-20)9(2)18-14(22)11-6-13-16-7-10(15)8-21(13)19-11/h4-9H,3H2,1-2H3,(H,18,22)

InChI Key

NKLRHZVNNVXPTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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